Benzyl 4-cyanopiperidine-1-carboxylate
Overview
Description
Benzyl 4-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It is of particular interest due to its unique biochemical properties .
Synthesis Analysis
The synthesis of this compound and similar piperidone analogs has been a subject of considerable research . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of this compound comprises a benzyl group attached to a 4-cyanopiperidine-1-carboxylate group . The InChI code for this compound is 1S/C14H16N2O2/c15-10-12-6-8-16 (9-7-12)14 (17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.29 . It is a white to yellow solid or liquid at room temperature . The compound is stored in a refrigerator .Scientific Research Applications
Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids : An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator converts benzylic and other substrates to corresponding carboxylic acids, with applications in synthesizing medications like levetiracetam, an epilepsy treatment (Rafiee et al., 2018).
Design and Synthesis of Hydrophilic Aliphatic Polyesters : Describes the synthesis of cyclic esters containing protected functional groups, where monoprotection by benzylation plays a role. These materials have potential applications in biodegradable polymers and drug delivery systems (Trollsås et al., 2000).
Photocarboxylation of Benzylic C–H Bonds : This study reports a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to 2-arylpropionic acids. This process has implications in the synthesis of various pharmaceuticals under metal-free conditions (Meng et al., 2019).
Enantioselective Synthesis of Pharmaceuticals : Outlines the synthesis of benzyl cyclohexylcarbamate, a precursor for potent CCR2 antagonists, using iodolactamization. This illustrates its application in the enantioselective synthesis of complex molecules (Campbell et al., 2009).
Synthesis of Novel 1,4-Benzodiazepine Derivatives : Describes a method for synthesizing 1,4-benzodiazepine derivatives, where N-benzylation is a key step. This has applications in creating compounds for therapeutic and synthetic chemistry purposes (Wang et al., 2008).
Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene : Demonstrates a method for direct benzylation of carboxylic acids, leading to benzyl esters. This has applications in organic synthesis and pharmaceutical compound development (Liu et al., 2013).
Electrocarboxylation of Benzyl Chlorides at a Silver Cathode : Investigates the electrocarboxylation of benzyl chlorides to carboxylic acids, a process with potential applications in organic synthesis and industrial chemistry (Scialdone et al., 2008).
Safety and Hazards
The safety information for Benzyl 4-cyanopiperidine-1-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Mechanism of Action
Properties
IUPAC Name |
benzyl 4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKXZMBTBFELAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936566 | |
Record name | Benzyl 4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-84-3 | |
Record name | Benzyl 4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161609-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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